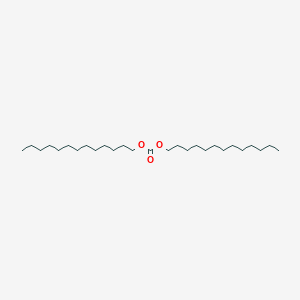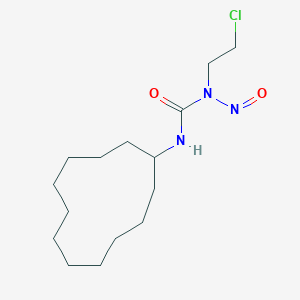
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea (CCNU) is a chemotherapy drug that belongs to the nitrosourea class of alkylating agents. It is used to treat various types of cancer, including brain tumors, lymphomas, and multiple myeloma. CCNU is a potent DNA-damaging agent that works by cross-linking DNA strands, leading to cell death.
Mecanismo De Acción
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea works by cross-linking DNA strands, leading to the formation of interstrand and intrastrand cross-links. This process prevents DNA replication and transcription, leading to cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is also known to induce DNA damage response pathways, leading to cell cycle arrest and apoptosis.
Efectos Bioquímicos Y Fisiológicos
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has several biochemical and physiological effects on cancer cells. It induces DNA damage and activates DNA damage response pathways, leading to cell cycle arrest and apoptosis. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea also inhibits the activity of DNA repair enzymes, leading to increased DNA damage and cell death. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been shown to induce oxidative stress and inflammation, leading to further cell damage.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is a potent DNA-damaging agent that is widely used in cancer research. Its advantages include its ability to induce DNA damage and activate DNA damage response pathways, making it an effective tool to study cancer cell biology. However, its limitations include its toxicity and potential side effects, which can affect the accuracy of experimental results.
Direcciones Futuras
There are several future directions for 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea research. One direction is to investigate its potential in combination with other chemotherapy drugs to increase its efficacy. Another direction is to study its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis. Additionally, further research is needed to understand the mechanisms of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea-induced DNA damage and cell death, which could lead to the development of more effective cancer treatments.
Métodos De Síntesis
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is synthesized by reacting 1-(2-chloroethyl)-3-cyclododecene with nitrous acid. The reaction leads to the formation of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea, which is purified by recrystallization. The yield of 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea synthesis is moderate, and the process requires careful handling of hazardous chemicals.
Aplicaciones Científicas De Investigación
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has been extensively studied for its anti-tumor activity. It has been shown to be effective in the treatment of various types of cancer, including glioblastoma multiforme, Hodgkin's lymphoma, and multiple myeloma. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea is often used in combination with other chemotherapy drugs to increase its efficacy. 1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea has also been used in preclinical studies to investigate its potential in treating other diseases, such as Alzheimer's disease and multiple sclerosis.
Propiedades
Número CAS |
13909-14-3 |
|---|---|
Nombre del producto |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Fórmula molecular |
C15H28ClN3O2 |
Peso molecular |
317.85 g/mol |
Nombre IUPAC |
1-(2-chloroethyl)-3-cyclododecyl-1-nitrosourea |
InChI |
InChI=1S/C15H28ClN3O2/c16-12-13-19(18-21)15(20)17-14-10-8-6-4-2-1-3-5-7-9-11-14/h14H,1-13H2,(H,17,20) |
Clave InChI |
GTKDEBRRAOOCCY-UHFFFAOYSA-N |
SMILES |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
SMILES canónico |
C1CCCCCC(CCCCC1)NC(=O)N(CCCl)N=O |
Otros números CAS |
13909-14-3 |
Sinónimos |
1-(2-Chloroethyl)-3-cyclododecyl-1-nitrosourea |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



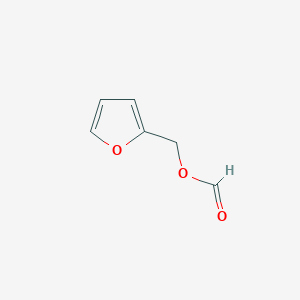
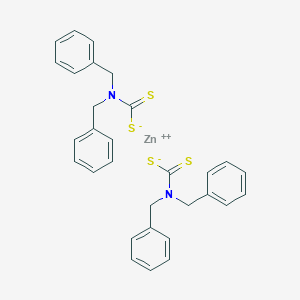
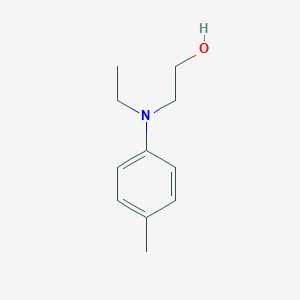
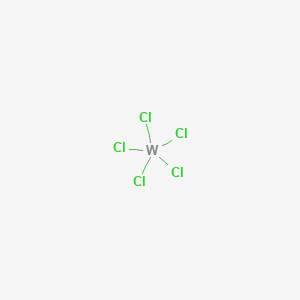
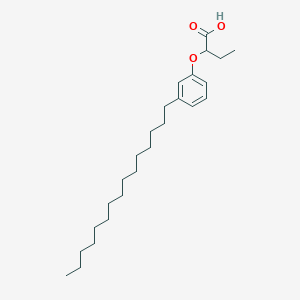
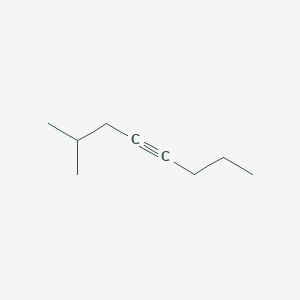
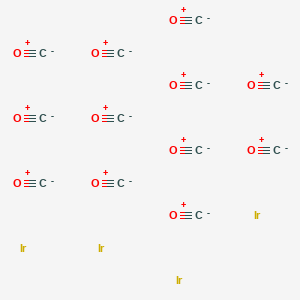
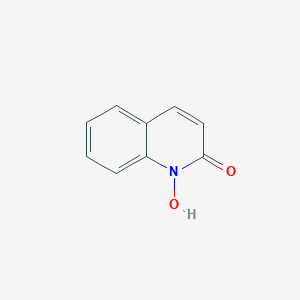
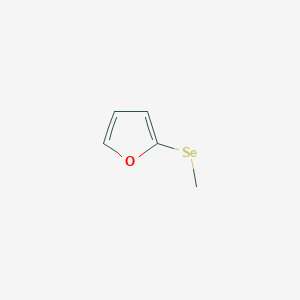

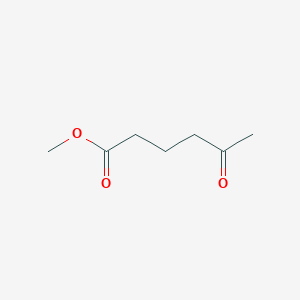
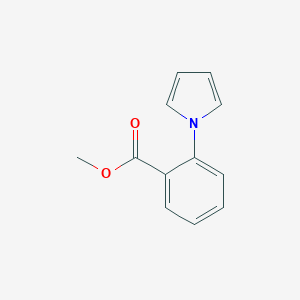
![[(1R,2S,3S,6S,8R,9S,13S,17S,18S,20R,22S)-17-(Furan-3-yl)-3,7-dihydroxy-22-(2-methoxy-2-oxoethyl)-2,5,11,18-tetramethyl-20-[(2S)-2-methylbutanoyl]oxy-8-(2-methylpropanoyloxy)-15-oxo-10,12,16,21-tetraoxaheptacyclo[9.9.1.12,5.01,9.03,7.09,13.013,18]docosan-6-yl] (2S,3R)-2,3-dimethyloxirane-2-carboxylate](/img/structure/B77435.png)
